molecular formula C17H16N4O2 B4498162 N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B4498162
M. Wt: 308.33 g/mol
InChI Key: KOSAYACMMPFIIL-UHFFFAOYSA-N
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Description

N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Pyridinylcarbonyl Group: The pyridinylcarbonyl group can be attached using a nucleophilic substitution reaction, where the indole derivative reacts with a pyridinylcarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridinylcarbonyl chloride in the presence of triethylamine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of diseases like HIV and cancer.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, making the compound useful in the treatment of diseases like cancer and HIV.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridinylcarbonyl group but differ in the position of the pyridine ring.

    Indole-3-carboxamides: These compounds have the same indole core but may have different substituents at the carboxamide group.

Uniqueness

N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific combination of the indole core, carboxamide group, and pyridinylcarbonyl group. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(pyridine-3-carbonylamino)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(12-4-3-7-18-10-12)19-8-9-20-17(23)14-11-21-15-6-2-1-5-13(14)15/h1-7,10-11,21H,8-9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSAYACMMPFIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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